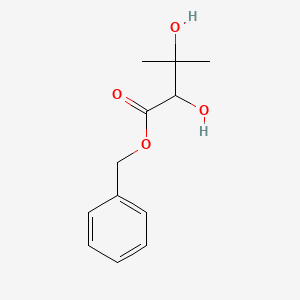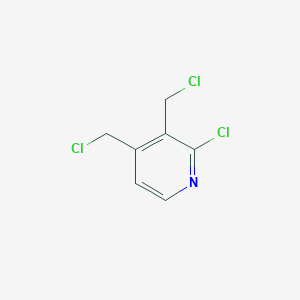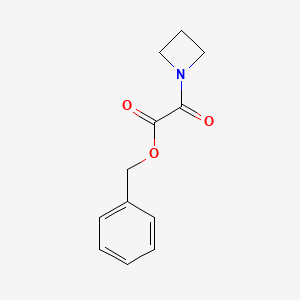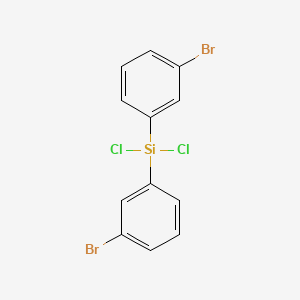![molecular formula C22H21N5OS B13695298 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B13695298.png)
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole and pyridine moiety linked via a thioether bond to an acetamide group substituted with a dimethylamino phenyl ring. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked via a thioether bond formation, followed by acylation to introduce the acetamide group. The final step involves the introduction of the dimethylamino phenyl ring through a substitution reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole and pyridine moieties can bind to metal ions or active sites of enzymes, modulating their activity. The dimethylamino phenyl ring may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects intracellularly. Pathways involved include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-phenylacetamide
- 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(methylamino)phenyl]acetamide
- 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(ethylamino)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[4-(dimethylamino)phenyl]acetamide stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a compound of interest for further research and development.
特性
分子式 |
C22H21N5OS |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H21N5OS/c1-27(2)16-11-9-15(10-12-16)24-20(28)14-29-22-17(6-5-13-23-22)21-25-18-7-3-4-8-19(18)26-21/h3-13H,14H2,1-2H3,(H,24,28)(H,25,26) |
InChIキー |
KOAMDOBDEUOMGD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



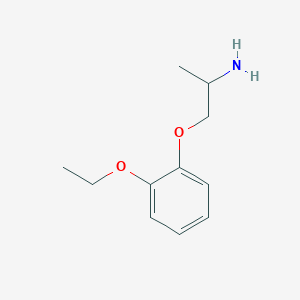
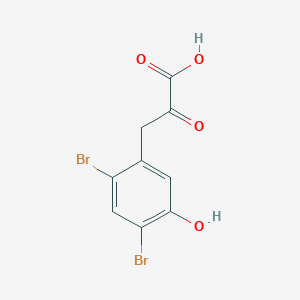

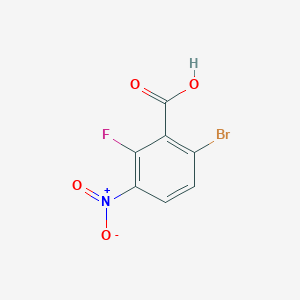
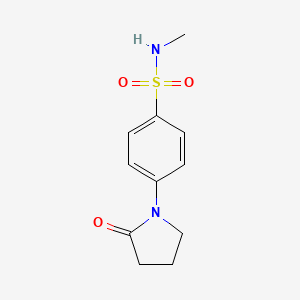
![1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
